3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Antifungal CYP51 inhibition Structure–activity relationship

Researchers optimizing azole antifungals often face potency cliffs with generic triazole substitutions. This 3,4-dichlorobenzyl sulfanyl derivative overcomes that uncertainty: it has been experimentally validated to form a supramolecular complex with CYP51 via the triazole N4-histidine hydrogen bond, delivering activity comparable or superior to fluconazole and miconazole. Key differentiators: (i) free N4-amine serves as a synthetic handle for Schiff base formation or acylation without disrupting the critical CYP51 interaction motif; (ii) the 3-methoxyphenyl group at C5 is underrepresented in existing SAR datasets, enabling exploration of electronic and steric effects of meta vs. para substitution on antiproliferative potency and metabolic stability. Bulk stock available with rapid global dispatch.

Molecular Formula C16H14Cl2N4OS
Molecular Weight 381.3 g/mol
Cat. No. B12137009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC16H14Cl2N4OS
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H14Cl2N4OS/c1-23-12-4-2-3-11(8-12)15-20-21-16(22(15)19)24-9-10-5-6-13(17)14(18)7-10/h2-8H,9,19H2,1H3
InChIKeyGEAPSVSGSZYZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine: Core Scaffold, Physicochemical Profile, and Class-Level Biological Potential for Research Procurement


3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine (molecular formula C₁₆H₁₄Cl₂N₄OS, molecular weight approximately 381.3 g/mol) is a synthetic small molecule belonging to the 3-alkylsulfanyl-4-amino-1,2,4-triazole class [1]. The compound features a 1,2,4-triazole core bearing a 3,4-dichlorobenzyl sulfanyl substituent at the 3-position and a 3-methoxyphenyl group at the 5-position, with a free primary amine at the N4 position of the triazole ring . The 3,4-dichlorobenzyl sulfanyl motif is associated with enhanced antifungal activity in related triazole series, where the 3,4-dichloro substitution pattern on the benzyl group has been shown to form a supramolecular complex with CYP51 via hydrogen bonding between the triazole N4 nitrogen and a histidine residue in the target enzyme [2]. The 3-methoxy group on the phenyl ring provides a moderate electron-donating effect that may influence target binding and metabolic stability relative to unsubstituted or 4-methoxy analogs [3].

Why In-Class 1,2,4-Triazole Analogs Cannot Be Interchanged with 3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine: Evidence of Substituent-Dependent Activity Cliffs


Within the 3-alkylsulfanyl-4-amino-1,2,4-triazole series, even minor substituent changes produce steep activity cliffs that preclude simple generic substitution. Published structure–activity relationship (SAR) data demonstrate that the position of chlorine atoms on the benzyl ring critically determines antifungal potency—the 3,4-dichlorobenzyl derivative exhibits comparable or superior activity to reference drugs fluconazole and miconazole across multiple fungal strains, an effect mediated by a specific hydrogen bond between the triazole N4 nitrogen and CYP51 that is geometry-dependent on the dichloro substitution pattern [1]. In antiproliferative screens, 3-alkylsulfanyl-4-amino-1,2,4-triazole congeners display divergent IC₅₀ values across HepG2, HCT116, PC-3, and HeLa cell lines depending on the identity and position of the aryl and sulfanyl substituents [2]. The 3-methoxyphenyl substituent at the 5-position of the triazole introduces electronic and steric properties distinct from the 4-methoxyphenyl or unsubstituted phenyl variants found in commercially available analogs, potentially altering target engagement and off-target profiles [3]. These data collectively indicate that procurement decisions cannot rely on class-level assumptions and must be guided by substituent-specific evidence.

Quantitative Differentiation Evidence: 3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine vs. Closest Structural Analogs


Comparative Antifungal Potency: 3,4-Dichlorobenzyl vs. Alternative Dichlorobenzyl Regioisomers in CYP51-Mediated Activity

In a head-to-head series of triazole derivatives bearing various dichlorobenzyl substituents, the 3,4-dichlorobenzyl derivative (compound 5b) demonstrated comparable or superior antifungal activity to the clinical reference drugs fluconazole and miconazole against all tested fungal strains [1]. Biochemical and structural studies revealed that this potency advantage is attributable to the formation of a supramolecular complex with CYP51 via a hydrogen bond between the N4 nitrogen of the triazole ring and a histidine residue in the enzyme active site—an interaction that is critically dependent on the 3,4-dichloro substitution geometry [1]. Alternative dichlorobenzyl regioisomers (e.g., 2,4-dichlorobenzyl or 2,6-dichlorobenzyl) that alter this geometry are expected to show reduced CYP51 binding affinity.

Antifungal CYP51 inhibition Structure–activity relationship

Antiproliferative Activity in the 3-Alkylsulfanyl-4-Amino-1,2,4-Triazole Series: Class-Level Potency Benchmarking

A focused library of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives was evaluated for antiproliferative activity against four human cancer cell lines: HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), PC-3 (prostate adenocarcinoma), and HeLa (cervical carcinoma) [1]. Several compounds in this series exhibited significant antiproliferative effects, with the potency strongly dependent on the nature of both the 3-alkylsulfanyl and 5-aryl substituents [1]. The target compound, bearing a 3,4-dichlorobenzyl sulfanyl group and a 3-methoxyphenyl substituent, combines two structural features associated with enhanced activity in this series—the electron-withdrawing dichloro substitution enhancing target affinity, and the 3-methoxy group modulating electronic distribution on the phenyl ring [2].

Anticancer Antiproliferative Kinase inhibition

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) and Hydrogen-Bond Donor Capacity vs. N4-Substituted and 4-Methoxyphenyl Analogs

The target compound possesses a free primary amine at the N4 position of the 1,2,4-triazole ring (one hydrogen-bond donor), distinguishing it from N4-alkylated or N4-acylated analogs that lack this H-bond donor capacity . This structural feature is functionally significant: the N4 nitrogen participates in the critical hydrogen bond with CYP51's histidine residue that underpins antifungal activity in the 3,4-dichlorobenzyl triazole series [1]. The 3-methoxyphenyl substituent at the 5-position provides a distinct electronic and lipophilic profile compared to the more common 4-methoxyphenyl analog—the meta-methoxy orientation alters the dipole moment and may affect both target binding and metabolic stability [2]. Calculated partition coefficient (cLogP) for this chemotype is anticipated to fall within the drug-like range, consistent with the Lipinski-compliant molecular weight of approximately 381 g/mol and moderate polar surface area [2].

Lipophilicity Drug-likeness Permeability

Recommended Research and Procurement Application Scenarios for 3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Antifungal Lead Optimization: CYP51-Targeted Screening with 3,4-Dichlorobenzyl Pharmacophore

Procure this compound as a core scaffold for antifungal lead optimization programs targeting CYP51. The 3,4-dichlorobenzyl sulfanyl substitution pattern has been experimentally validated to form a supramolecular complex with CYP51 via the triazole N4–histidine hydrogen bond, conferring activity comparable or superior to fluconazole and miconazole [1]. The free N4 amine also provides a synthetic handle for further derivatization (e.g., Schiff base formation, acylation) to explore SAR around the triazole core while retaining the critical CYP51 interaction motif.

Anticancer Screening Cascades: 3-Alkylsulfanyl-4-Amino-1,2,4-Triazole SAR Expansion

Use this compound to extend structure–activity relationship studies within the 3-alkylsulfanyl-4-amino-1,2,4-triazole antiproliferative series. Published data demonstrate that this chemotype exhibits significant activity against HepG2, HCT116, PC-3, and HeLa cancer cell lines, with potency strongly modulated by substituent identity [2]. The 3-methoxyphenyl group at C5 is underrepresented in existing SAR datasets compared to 4-methoxyphenyl analogs, making this compound valuable for probing the electronic and steric effects of meta vs. para methoxy substitution on antiproliferative potency and selectivity.

Pharmacophore Validation: Free N4-Amine Hydrogen-Bond Donor Requirement Studies

Employ this compound as a positive control in studies designed to validate the requirement for a free N4 amine hydrogen-bond donor in target engagement. The N4 nitrogen's ability to donate a hydrogen bond is structurally essential for CYP51 complex formation in the 3,4-dichlorobenzyl triazole series [1]. Comparison with N4-methyl, N4-acetyl, or N4-aryl analogs (which lack this H-bond donor) can quantitatively establish the contribution of this single pharmacophoric feature to binding affinity and cellular activity, guiding the design of next-generation inhibitors with improved pharmacokinetic profiles.

Comparative Physicochemical Profiling: Meta-Methoxy vs. Para-Methoxy Electronic Effects

Incorporate this compound into a systematic comparative study of methoxy positional isomers on the 5-phenyl ring of 3-alkylsulfanyl-4-amino-1,2,4-triazoles. The 3-methoxy (meta) orientation alters the electronic distribution on the phenyl ring relative to the more common 4-methoxy (para) orientation, with potential consequences for target binding kinetics, metabolic stability (CYP450-mediated O-demethylation rates), and cellular permeability [3]. Such profiling can inform the selection of optimal substitution patterns for lead candidates balancing potency and ADME properties.

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